ethyl 5-cyano-4-[4-(methoxycarbonyl)phenyl]-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methyl-1,4-dihydro-3-pyridinecarboxylate
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Overview
Description
Ethyl 5-cyano-4-[4-(methoxycarbonyl)phenyl]-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methyl-1,4-dihydro-3-pyridinecarboxylate is a complex organic compound with a multifaceted structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes cyano, methoxycarbonyl, and sulfanyl groups, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-cyano-4-[4-(methoxycarbonyl)phenyl]-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methyl-1,4-dihydro-3-pyridinecarboxylate typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:
Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group by a nucleophile.
Condensation reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water.
Oxidation and reduction reactions: These reactions involve the transfer of electrons between molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyano-4-[4-(methoxycarbonyl)phenyl]-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methyl-1,4-dihydro-3-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Hydrolysis: This reaction involves the breaking of a bond in a molecule using water.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Nucleophiles: Such as hydroxide ions (OH⁻) and amines.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Ethyl 5-cyano-4-[4-(methoxycarbonyl)phenyl]-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methyl-1,4-dihydro-3-pyridinecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 5-cyano-4-[4-(methoxycarbonyl)phenyl]-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methyl-1,4-dihydro-3-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 5-cyano-4-[4-(methoxycarbonyl)phenyl]-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methyl-1,4-dihydro-3-pyridinecarboxylate can be compared with similar compounds, such as:
- Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate
- Methoxy-substituted pyridine derivatives
These compounds share structural similarities but may differ in their chemical properties and applications
Properties
CAS No. |
354555-15-0 |
---|---|
Molecular Formula |
C21H22N2O6S |
Molecular Weight |
430.5g/mol |
IUPAC Name |
ethyl 5-cyano-4-(4-methoxycarbonylphenyl)-6-(2-methoxy-2-oxoethyl)sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C21H22N2O6S/c1-5-29-21(26)17-12(2)23-19(30-11-16(24)27-3)15(10-22)18(17)13-6-8-14(9-7-13)20(25)28-4/h6-9,18,23H,5,11H2,1-4H3 |
InChI Key |
FSPIIMLVWZQWBJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)C(=O)OC)C#N)SCC(=O)OC)C |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)C(=O)OC)C#N)SCC(=O)OC)C |
Origin of Product |
United States |
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